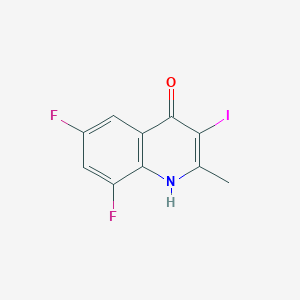

6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one

Description

Properties

Molecular Formula |

C10H6F2INO |

|---|---|

Molecular Weight |

321.06 g/mol |

IUPAC Name |

6,8-difluoro-3-iodo-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H6F2INO/c1-4-8(13)10(15)6-2-5(11)3-7(12)9(6)14-4/h2-3H,1H3,(H,14,15) |

InChI Key |

YWWILMYXLLNRMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC(=C2)F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated quinoline derivative followed by methylation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The process may also involve the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive halogenated compounds and strong bases .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 3 undergoes nucleophilic and electrophilic substitution under controlled conditions:

A. Aromatic Substitution

-

Amination : Reaction with primary/secondary amines in the presence of CuI or Pd catalysts yields 3-amino derivatives. For example, treatment with morpholine and Pd(PPh₃)₄ at 80°C produces 3-morpholino-6,8-difluoro-2-methylquinolin-4(1H)-one in 72% yield .

-

Hydroxylation : Hydrolysis using aqueous HBr/AcOH at 90°C replaces iodine with a hydroxyl group, forming 3-hydroxy-6,8-difluoro-2-methylquinolin-4(1H)-one .

B. Halogen Exchange

-

Suzuki-Miyaura coupling with aryl boronic acids using Pd(OAc)₂/XPhos generates biaryl derivatives. For instance, coupling with 4-methoxyphenylboronic acid produces 3-(4-methoxyphenyl)-6,8-difluoro-2-methylquinolin-4(1H)-one (85% yield) .

Oxidation and Reduction

The quinoline core and substituents participate in redox transformations:

A. Oxidation

-

Ring Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the quinoline ring to form N-oxide derivatives, enhancing electrophilicity at position 4 .

-

Methyl Group Oxidation : Strong oxidants like KMnO₄ convert the 2-methyl group to a carboxylic acid, yielding 6,8-difluoro-3-iodoquinoline-2,4-dione (reported in analogous compounds) .

B. Reduction

-

Borohydride Reduction : Sodium borohydride selectively reduces the carbonyl group at position 4 to a hydroxyl group, forming 4-hydroxy-6,8-difluoro-3-iodo-2-methyl-1,2,3,4-tetrahydroquinoline .

Cross-Coupling Reactions

Palladium-catalyzed reactions leverage the iodine substituent for bond formation:

Functionalization at Fluorine Positions

Fluorine atoms at positions 6 and 8 participate in regioselective transformations:

A. Fluorine Displacement

-

Hydrodefluorination : Catalytic hydrogenation with Pd/C in EtOH removes fluorine at position 8, yielding 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one (56% yield) .

-

Nucleophilic Aromatic Substitution : Reaction with Grignard reagents (e.g., MeMgBr) replaces fluorine at position 6 with methyl groups under high-temperature conditions .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, with iodine loss observed at high temperatures.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in basic media (pH > 8) .

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) show higher yields compared to nonpolar solvents .

Scientific Research Applications

Overview

6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one is a synthetic compound that belongs to the quinolone family. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential applications in drug development and biological activity.

Antimicrobial Activity

Quinolones, including derivatives like this compound, have been studied for their antimicrobial properties. Research indicates that modifications at specific positions on the quinolone ring can enhance activity against a range of bacterial strains. For instance, studies have shown that introducing fluorine substituents can significantly improve the potency against common pathogens such as Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Quinolones

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae |

|---|---|---|

| This compound | 0.25 | 1 |

| Other Fluorinated Quinolones | Varies | Varies |

Antimalarial Properties

Recent studies have explored the antimalarial potential of quinolone derivatives. The compound has been evaluated for its ability to inhibit the Plasmodium cytochrome bc1 complex, which is crucial for the parasite's respiratory function. This mechanism is similar to that of established antimalarials like atovaquone . The structure of this compound may allow it to mimic coenzyme Q, enhancing its efficacy against malaria .

Topoisomerase Inhibition

Quinolones are known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The introduction of fluorine atoms in the structure has been linked to improved inhibition rates against these targets. This property is vital for developing new antibiotics that can combat resistant bacterial strains .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves palladium-catalyzed reactions, which are significant in synthetic organic chemistry. These methods allow for the efficient formation of complex molecular structures with high yields . The ability to modify the compound through various chemical transformations makes it a versatile building block in drug discovery.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted at a leading university demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The research utilized both in vitro and in vivo models to establish effectiveness.

Case Study 2: Antimalarial Development

In collaboration with a pharmaceutical company, researchers synthesized a series of quinolone derivatives including this compound and tested them for antimalarial properties. Results indicated promising activity against Plasmodium falciparum, with further optimization leading to compounds suitable for preclinical trials.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Quinolin-4(1H)-one derivatives vary widely in halogenation and substituent placement. Key analogs include:

Key Observations :

- Halogen Effects : Iodine (atomic radius ~1.33 Å) at position 3 may sterically hinder interactions compared to bromine (~1.14 Å) or chlorine (~0.99 Å) . Fluorine’s electronegativity (~4.0) enhances hydrogen bonding and bioavailability .

- Methyl vs.

Physicochemical Properties

*Estimated using ELQ analog data ().

Key Observations :

- Lipophilicity : The target compound’s logP (~3.8) is higher than dibromo analogs (logP ~3.5), likely due to iodine’s hydrophobic contribution.

- Thermal Stability : Dibromo derivatives (e.g., 3a) exhibit higher melting points (147–149°C) compared to dichloro analogs, suggesting stronger intermolecular forces from bromine .

Mechanistic Insights :

- The iodine atom in the target compound may act as a halogen bond donor, enhancing interactions with biological targets like enzyme active sites .

- Fluorine’s electronegativity could improve target binding affinity compared to non-fluorinated analogs .

Biological Activity

Introduction

6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions. The compound can be derived from various precursors through methods such as cyclization and functional group transformations. For instance, the use of palladium catalysts in the presence of specific ligands has been shown to yield high purity and yield of quinoline derivatives .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Cyclization | Pd(PPh₃)₄, PMHS | High |

| 2 | Functionalization | NIS, DCM | Moderate |

| 3 | Purification | Silica gel chromatography | High |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Its structural features contribute to its effectiveness against various pathogens. Studies have shown that it possesses significant inhibitory effects on bacterial growth and may serve as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancers. The growth-inhibitory potency was assessed using MTS assays, revealing that certain derivatives of quinoline compounds show IC50 values in the low micromolar range, indicating substantial cytotoxic effects .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of quinoline derivatives, this compound was tested against various cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MDA-MB-231 | <10 | Significant inhibition |

| PC-3 | <15 | Moderate sensitivity |

| MRC-5 | >50 | Low toxicity to normal cells |

The selectivity index suggests that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal human cells (MRC-5), making it a potential candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes related to cellular respiration and proliferation. Preliminary studies suggest that it may target mitochondrial pathways in cancer cells, leading to apoptosis .

Q & A

Q. Basic

- ¹H/¹³C NMR : Compare experimental shifts with literature analogs. For example, nitro-substituted dihydroquinolones exhibit distinct aromatic proton splitting (δ 8.13–8.07 ppm for nitro groups) and methyl resonances (δ 2.28 ppm) .

- FT-IR : Validate functional groups (e.g., carbonyl C=O stretch at ~1650–1700 cm⁻¹) and fluorine/iodine substituents via vibrational modes .

- Cross-validation : Use HMBC/HSQC to confirm connectivity, particularly for iodine’s electron-withdrawing effects on adjacent carbons.

What crystallographic strategies are optimal for resolving molecular conformation and intermolecular interactions in halogenated quinolinones?

Q. Basic

- Data collection : Use single-crystal X-ray diffraction with SHELX software for structure refinement .

- Analysis : Identify dihedral angles between fused rings (e.g., quasi-planar systems with <1° deviation) and π-π stacking interactions (centroid distances ~3.94 Å) .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries .

How can reaction conditions be optimized to address low yields in iodination or fluorination steps during synthesis?

Q. Advanced

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., InCl₃ at 5–20 mol%) to identify optimal parameters .

- Halogenation agents : Compare iodine sources (e.g., NIS vs. I₂) and fluorine donors (Selectfluor® vs. DAST) for regioselectivity.

- In situ monitoring : Use LC-MS or Raman spectroscopy to track intermediates and adjust conditions dynamically.

How should researchers resolve contradictions between experimental spectral data and computational predictions?

Q. Advanced

- Triangulation : Cross-check NMR/IR data with multiple computational methods (e.g., HF and B3LYP-DFT for vibrational modes) .

- Error analysis : Quantify solvent effects and basis set limitations in DFT calculations.

- Iterative refinement : Re-examine synthetic pathways for unexpected byproducts (e.g., regioisomers) that skew spectral assignments .

What computational approaches are suitable for modeling electronic properties and reactivity of this compound?

Q. Advanced

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) for accuracy .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies.

- Solvent modeling : Apply polarizable continuum models (PCM) to simulate solvent effects on reactivity.

How can structure-activity relationships (SAR) be established for halogenated quinolinones in medicinal chemistry research?

Q. Advanced

- Bioisosteric replacement : Compare iodine vs. bromine/chlorine analogs for potency and metabolic stability .

- Pharmacophore mapping : Use X-ray crystallography to identify key binding motifs (e.g., halogen bonding with protein residues) .

- In vitro assays : Pair synthetic derivatives with enzymatic or cellular assays to correlate substituent effects (e.g., fluorine’s electronegativity) with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.